1-(8-Methyl-3-quinolyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

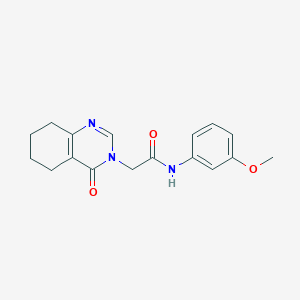

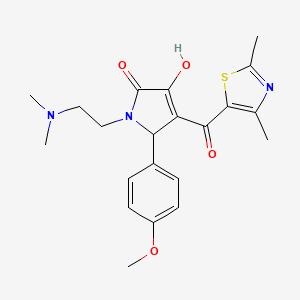

1-(8-Methyl-3-quinolyl)ethanamine is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It is categorized under the class of amines .

Synthesis Analysis

The synthesis of this compound and its analogues has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its synthesis. For instance, the Skraup/Doebner–von Miller quinoline synthesis involves the reaction of aniline and glycerine in the presence of a strong acid and an oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.093±0.06 g/cm3 and a predicted boiling point of 335.0±27.0 °C .Aplicaciones Científicas De Investigación

1. Ligand Synthesis and Complex Formation

- Chiral, Conformationally Mobile Tripodal Ligands: A study by Canary et al. (1998) describes the synthesis of ligands, including variants structurally similar to "1-(8-Methyl-3-quinolyl)ethanamine," used to form chiral complexes with ZnII and CuII salts. These complexes are significant in understanding spatial arrangements in chemistry, particularly with a propeller-like structure influenced by substituents (Canary et al., 1998).

2. Biochemistry and Molecular Interactions

- Calcium Indicators and Buffers: Tsien (1980) developed a new family of high-affinity buffers and optical indicators for Ca2+, using compounds structurally related to "this compound." These compounds have high selectivity for Ca2+ over Mg2+, crucial in biological studies (Tsien, 1980).

3. Anticancer Research

- Luminescent Probes and Anticancer Activity: A study by Kitanovic et al. (2014) discusses a ReI bisquinoline complex related to "this compound," examining its luminescent properties and anticancer activity. It highlights how such compounds can target mitochondria in cancer cells (Kitanovic et al., 2014).

4. Material Science and Electroluminescence

- Methyl Substitution Effects on Chelates: A study by Sapochak et al. (2001) investigates the effects of systematic methyl substitution on metal chelates related to "this compound" in electroluminescence devices. These findings are crucial in understanding material properties for optimum device performance (Sapochak et al., 2001).

5. Organic Synthesis and Catalysis

- Catalyzed Arylation of Naphthylamides: Research by Huang et al. (2013) on the palladium(II)-catalyzed arylation of naphthylamides, using a bidentate system including quinolinamide, offers insights into regioselective transformations in organic synthesis (Huang et al., 2013).

6. DNA Interactions and Biological Activity

- Quinoxalines in Anticancer and Anti-tuberculosis Activity: Waring et al. (2002) explored 2,3-bifunctionalized quinoxalines, similar in structure to "this compound," for their interactions with DNA and evaluated their anticancer, anti-tuberculosis, and antifungal activities (Waring et al., 2002).

7. Fluorescent Labeling and Biological Applications

- In Situ Fluorescent Labeling: Ma et al. (2001) designed a fluorescent labeling probe for methylamine, demonstrating applications in biological and chemical detection (Ma et al., 2001).

Direcciones Futuras

Quinoline and its derivatives, including 1-(8-Methyl-3-quinolyl)ethanamine, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Future research may focus on further exploring the synthesis, functionalization, and potential biological and pharmaceutical activities of these compounds .

Propiedades

IUPAC Name |

1-(8-methylquinolin-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-8-4-3-5-10-6-11(9(2)13)7-14-12(8)10/h3-7,9H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVFBAGZEYFMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=N2)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2695068.png)

![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)

![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![Methyl (E)-4-[[(1R,2R)-2-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]amino]-4-oxobut-2-enoate](/img/structure/B2695075.png)

![8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695085.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2695088.png)